Dimethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
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Overview
Description
Methyl 2-(5-{[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}pentanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound It features a unique structure with two tetrahydrobenzothiophene rings, which are sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-{[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}pentanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. One common approach is to start with the preparation of the tetrahydrobenzothiophene core. This can be achieved through a cyclization reaction involving a thiol and a suitable diene. The resulting intermediate is then subjected to further functionalization to introduce the methoxycarbonyl and carbamoyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-{[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}pentanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzothiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Its properties may make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which methyl 2-(5-{[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}pentanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects would depend on its specific interactions with molecular targets. For example, if it is being studied as a potential drug, its mechanism of action could involve binding to a specific enzyme or receptor, thereby modulating its activity. The pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,2,3,3,4,4,5,5-octafluoro-5-{[3-(methoxycarbonyl)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophen-2-yl]carbamoyl}pentanamido)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylate: This compound features a similar core structure but with additional fluorine atoms, which could alter its chemical and biological properties.
2-{[3-(Methoxycarbonyl)-5-methyl-2-thienyl]carbamoyl}cyclohexanecarboxylate: Another structurally related compound that may have different reactivity and applications.
Uniqueness
Methyl 2-(5-{[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}pentanamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its dual tetrahydrobenzothiophene rings, which provide a distinctive framework for further functionalization and potential applications. Its specific combination of functional groups also allows for a wide range of chemical modifications and interactions.
Properties
Molecular Formula |
C26H32N2O6S2 |
---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
methyl 2-[[6-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-6-oxohexanoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H32N2O6S2/c1-33-25(31)21-15-9-3-5-11-17(15)35-23(21)27-19(29)13-7-8-14-20(30)28-24-22(26(32)34-2)16-10-4-6-12-18(16)36-24/h3-14H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
QWAXVSHZCCHQKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC |
Origin of Product |
United States |
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